2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is an organic compound with a complex structure that includes dichlorophenoxy, methoxyphenyl, and benzotriazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)-2H-1,2,3-benzotriazole-5-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar mode of action.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with similar applications.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is unique due to its combination of dichlorophenoxy, methoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H16Cl2N4O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-29-16-6-4-15(5-7-16)27-25-18-8-3-14(11-19(18)26-27)24-21(28)12-30-20-9-2-13(22)10-17(20)23/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
CYUDRMVPIPNLFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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